

intrinsic resistance to fosfomycin in specific bacterial species

Author: BenchChem Technical Support Team. Date: December 2025

Intrinsic Fosfomycin Resistance in Bacteria: A Technical Guide

Fosfomycin, a broad-spectrum antibiotic, exerts its bactericidal action by inhibiting the initial step of peptidoglycan biosynthesis, specifically targeting the enzyme MurA.[1][2] Despite its efficacy, intrinsic resistance to **fosfomycin** is observed in several bacterial species, posing a significant challenge in clinical settings. This technical guide provides an in-depth analysis of the core mechanisms governing intrinsic **fosfomycin** resistance, tailored for researchers, scientists, and drug development professionals. The guide details the genetic determinants, biochemical pathways, and experimental methodologies crucial for understanding and overcoming this resistance.

Core Mechanisms of Intrinsic Fosfomycin Resistance

Intrinsic resistance to **fosfomycin** is primarily attributed to three main mechanisms:

Reduced Permeability: Inefficient uptake of the antibiotic across the bacterial cell membrane
is a major contributor to intrinsic resistance. Fosfomycin typically enters the bacterial cell
through two primary transport systems: the glycerol-3-phosphate transporter (GlpT) and the
hexose phosphate transporter (UhpT).[3][4] Species lacking or possessing non-functional
variants of these transporters exhibit inherent resistance.

- Target Modification: Alterations in the MurA enzyme, the molecular target of fosfomycin, can
 prevent effective antibiotic binding. While less common as a primary intrinsic resistance
 mechanism, natural variations in the MurA active site can contribute to reduced susceptibility.
 [4][5]
- Enzymatic Inactivation: The production of fosfomycin-modifying enzymes is a key
 mechanism of resistance. These enzymes, broadly categorized as Fos proteins, inactivate
 the antibiotic by opening its epoxide ring.[1][6] Chromosomally encoded Fos enzymes are
 responsible for intrinsic resistance in several bacterial species.

Bacterial Species with Notable Intrinsic Fosfomycin Resistance

Pseudomonas aeruginosa

P. aeruginosa is intrinsically resistant to **fosfomycin** primarily due to the presence of a chromosomally encoded FosA enzyme, a glutathione S-transferase that inactivates the antibiotic.[7][8] Additionally, **fosfomycin** uptake in P. aeruginosa is solely dependent on the GlpT transporter, as it lacks the UhpT system.[3][8] Mutations or low expression of glpT further contribute to resistance.[7][8]

Burkholderia cenocepacia

The Burkholderia cepacia complex (BCC), including B. cenocepacia, exhibits high-level intrinsic resistance to **fosfomycin**. This is largely due to insufficient uptake of the drug, coupled with the activity of efflux pumps that actively remove **fosfomycin** from the cell.[9] While glycerol-3-phosphate transport appears to be the primary route of entry, its efficiency is limited.[9]

Klebsiella pneumoniae

While not universally resistant, K. pneumoniae often displays higher **fosfomycin** minimum inhibitory concentrations (MICs) compared to Escherichia coli. This is partly due to the presence of a chromosomally encoded fosA gene.[10] Resistance is significantly enhanced by mutations in the glpT and uhpT transporter genes, which are common in clinical isolates.[11] [12]

Enterococcus faecium

Intrinsic resistance in E. faecium is often mediated by the chromosomally encoded FosB or FosX enzymes.[13][14] FosB is a thiol-S-transferase, while FosX is an epoxide hydrolase; both inactivate **fosfomycin**.[1][13][14] The presence of these enzymes leads to high MIC values.

Data Presentation: Fosfomycin MICs in Intrinsically Resistant Bacteria

The following tables summarize the minimum inhibitory concentration (MIC) data for **fosfomycin** against various bacterial species, highlighting the impact of different resistance mechanisms.

Bacterial Species	Resistance Mechanism	Fosfomycin MIC Range (µg/mL)	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	Reference(s
Pseudomona s aeruginosa	Chromosoma I FosA, GlpT- dependent uptake	32 to >1024	32 - 128	128 - 256	[1][5]
Klebsiella pneumoniae	Chromosoma I FosA	16 to ≥1024	32	512	[6][7]
Klebsiella pneumoniae (ΔuhpT)	Impaired UhpT transport	≥1024	-	-	[7]
Klebsiella pneumoniae (ΔglpT)	Impaired GIpT transport	32	-	-	[7]
Enterococcus faecium	FosB/FosX enzymes	512 to >4096	2048	4096	[13]
Burkholderia multivorans	Insufficient uptake/efflux	512	-	-	[15]
Burkholderia cepacia	Insufficient uptake/efflux	512	-	-	[15]

Experimental Protocols

Antimicrobial Susceptibility Testing: Agar Dilution Method (CLSI/EUCAST Guidelines)

This protocol outlines the reference method for determining the MIC of **fosfomycin**.

- a. Media Preparation:
- Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.
- Autoclave and cool to 45-50°C.
- Aseptically add a stock solution of glucose-6-phosphate (G6P) to a final concentration of 25 μg/mL.
- Prepare a stock solution of fosfomycin and create a series of twofold dilutions.
- Add the appropriate volume of each fosfomycin dilution to molten MHA (supplemented with G6P) to achieve the desired final antibiotic concentrations.
- Pour the agar into sterile Petri dishes and allow them to solidify.
- b. Inoculum Preparation:
- From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute this suspension 1:10 to obtain a final inoculum concentration of approximately 10⁷
 CFU/mL.
- c. Inoculation and Incubation:
- Using a multipoint inoculator, spot 1-2 μL of the standardized inoculum onto the surface of the **fosfomycin**-containing agar plates, including a growth control plate without the antibiotic.

- Allow the inoculum spots to dry completely before inverting the plates.
- Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

d. Interpretation:

 The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth of the organism.

Identification of Mutations in Transporter Genes (glpT and uhpT) by Sanger Sequencing

This protocol describes the process of identifying mutations in the key **fosfomycin** transporter genes.

- a. Genomic DNA Extraction:
- Culture the bacterial isolate overnight in an appropriate broth medium.
- · Harvest the bacterial cells by centrifugation.
- Extract genomic DNA using a commercial bacterial genomic DNA extraction kit, following the
 manufacturer's instructions. Alternatively, a simple boiling lysis method can be used where
 bacterial colonies are suspended in sterile water, boiled for 10 minutes, and the supernatant
 containing the DNA is used as the PCR template.[2]

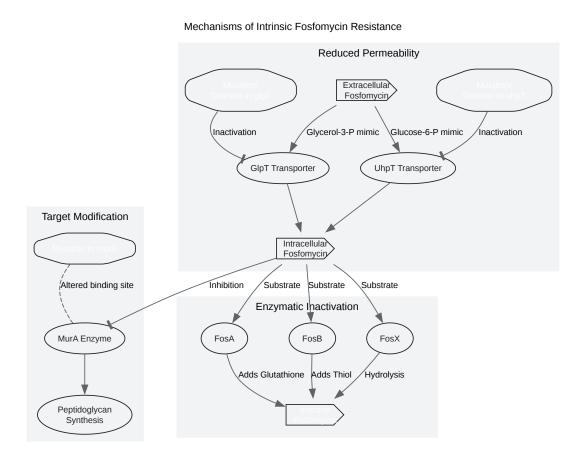
b. PCR Amplification:

- Design primers flanking the entire coding sequences of the glpT and uhpT genes of the target bacterial species. Primer design should be based on available reference genome sequences.
- Perform PCR using a standard reaction mixture containing the extracted genomic DNA, the designed forward and reverse primers, dNTPs, PCR buffer, and a thermostable DNA polymerase.

- The PCR cycling conditions should be optimized for the specific primers and target genes, but a general protocol would include an initial denaturation step (e.g., 95°C for 5 minutes), followed by 30-35 cycles of denaturation (e.g., 95°C for 30 seconds), annealing (e.g., 55-60°C for 30 seconds), and extension (e.g., 72°C for 1-2 minutes), with a final extension step (e.g., 72°C for 5-10 minutes).
- c. PCR Product Purification and Sequencing:
- Verify the successful amplification of the target genes by agarose gel electrophoresis.
- Purify the PCR products to remove unincorporated primers and dNTPs using a PCR purification kit.
- Send the purified PCR products and the corresponding sequencing primers (either the amplification primers or internal sequencing primers) to a sequencing facility for Sanger sequencing.
- d. Sequence Analysis:
- Align the obtained sequences with the wild-type reference sequences of the glpT and uhpT genes using bioinformatics software (e.g., BLAST, ClustalW).
- Identify any nucleotide substitutions, insertions, or deletions that may lead to altered protein function.

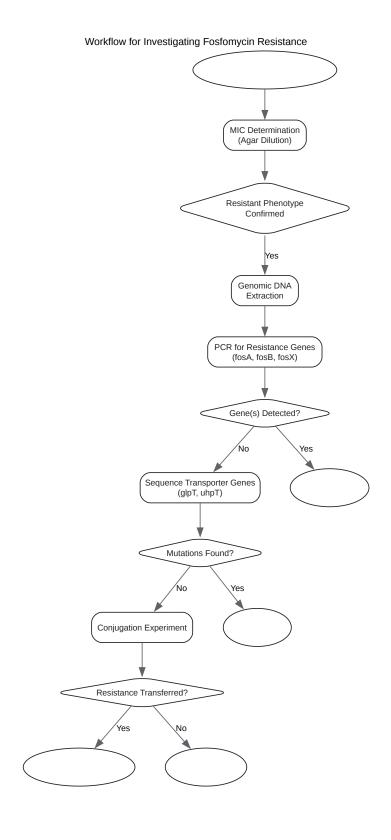
Demonstration of Plasmid-Mediated Fosfomycin Resistance Transfer by Conjugation (Filter Mating)

This protocol is used to determine if **fosfomycin** resistance is transferable via plasmids.


- a. Strain Preparation:
- Grow overnight cultures of the donor (fosfomycin-resistant) and recipient (fosfomycin-susceptible, with a selectable marker, e.g., rifampicin or azide resistance) strains in an appropriate broth medium.
- b. Mating:

- Mix the donor and recipient cultures, typically in a 1:10 ratio, in a microcentrifuge tube.
- Pellet the cell mixture by centrifugation and resuspend in a small volume of fresh broth.
- Spot the concentrated cell mixture onto a sterile filter membrane (0.45 μm pore size) placed on the surface of a non-selective agar plate.
- Incubate the plate at 37°C for 4-24 hours to allow for conjugation to occur.
- c. Selection of Transconjugants:
- After incubation, place the filter in a tube with sterile saline and vortex to resuspend the cells.
- Plate serial dilutions of the cell suspension onto selective agar plates containing both fosfomycin and the recipient's selective marker (e.g., rifampicin).
- Incubate the plates at 37°C for 24-48 hours.
- d. Confirmation:
- Colonies that grow on the selective plates are potential transconjugants.
- Confirm the identity of the transconjugants by verifying their resistance profile and the presence of the recipient's chromosomal marker.
- The transfer of the fosfomycin resistance gene can be further confirmed by PCR for the specific fos gene on plasmid DNA extracted from the transconjugants.

Visualizations Signaling Pathways and Experimental Workflows



Click to download full resolution via product page

Caption: Overview of the primary mechanisms of intrinsic fosfomycin resistance in bacteria.

Click to download full resolution via product page

Caption: A typical experimental workflow for characterizing the mechanism of **fosfomycin** resistance.

Fosfomycin Uptake and Mechanism of Action Extracellular Fosfomycin/ **Bacterial Cell** Cell Membrane Cytoplasm Fosfomycin Inhibits Peptidoglycan Precursor Cell Wall Synthesis

© 2025 BenchChem. All rights reserved.

Click to download full resolution via product page

Caption: Cellular uptake and molecular target of fosfomycin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. DNA Extraction and Polymerase Chain Reaction PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. bosterbio.com [bosterbio.com]
- 4. Bacterial Genomic DNA Isolation [protocols.io]
- 5. Multiplex PCR for detection of acquired plasmid-borne fosfomycin resistance fos genes in Escherichia coli PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. Emergence of Fosfomycin Resistance by Plasmid-Mediated fos Genes in Uropathogenic ESBL-Producing E. coli Isolates in Mexico PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequencing and Genetic Variation of Multidrug Resistance Plasmids in Klebsiella pneumoniae | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. acgs.uk.com [acgs.uk.com]
- 11. moleculartb.org [moleculartb.org]
- 12. Guidelines in Designing a Universal Primer Mixture to Probe and Quantify Antibiotic-Resistant Genes Using the Polymerase Chain Reaction (PCR) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design of genus-specific semi-nested primers for simple and accurate identification of Enterobacter strains PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elevated Expression of GlpT and UhpT via FNR Activation Contributes to Increased Fosfomycin Susceptibility in Escherichia coli under Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sanger Sequencing Implementation in Clinically III Patients for Bacterial and Fungal Pathogens Identification [scirp.org]
- To cite this document: BenchChem. [intrinsic resistance to fosfomycin in specific bacterial species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563525#intrinsic-resistance-to-fosfomycin-in-specific-bacterial-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com